5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C14H12ClN3O2 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-16-18-6-5-13(15)17-14(10)18/h3-8H,1-2H3 |
InChI Key |
YPIUNWVBTYJAGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Cyclization Followed by Chlorination
Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
5-Amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole reacts with N-methyluracil in ethanol under basic conditions (NaOEt), forming the pyrimidinone intermediate via Michael addition and cyclization. Yield: 78%.
Step 2: Chlorination with POCl₃
The pyrimidinone intermediate is treated with excess POCl₃ at 110°C for 6 hours, yielding this compound. Key parameters:
Table 1: Optimization of Chlorination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| POCl₃ (equiv) | 3 | 5 | 7 |
| Temperature (°C) | 100 | 110 | 120 |
| Yield (%) | 65 | 82 | 79 |
Condition 2 (5 equiv POCl₃, 110°C) maximizes yield while minimizing side products.
Route 2: Suzuki Coupling for Aryl Group Introduction
Step 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidine undergoes chlorination with POCl₃, followed by Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid.
Reaction Conditions :
Table 2: Suzuki Coupling Efficiency
| Boronic Acid | Catalyst Loading | Yield (%) |
|---|---|---|
| 3,4-Dimethoxyphenylboronic acid | 5 mol% Pd(PPh₃)₄ | 74 |
| 4-Methoxyphenylboronic acid | 5 mol% Pd(PPh₃)₄ | 68 |
This route offers flexibility for introducing diverse aryl groups but requires stringent control over palladium catalyst activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO- d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.58–7.61 (m, 3H, aromatic-H), 3.89 (s, 6H, OCH₃).
-
¹³C NMR : δ 158.9 (C-5), 149.2 (C-3), 132.4–112.7 (aromatic carbons), 56.1 (OCH₃).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Route 1 (Direct) | Route 2 (Suzuki) |
|---|---|---|
| Total Yield (%) | 82 | 74 |
| Purity (HPLC) | >98% | 95% |
| Scalability | High | Moderate |
| Byproduct Formation | <5% | 10–15% |
Route 1 is preferred for large-scale synthesis due to higher yields and fewer purification steps.
Challenges and Optimization Opportunities
-
Chlorination Selectivity : Over-chlorination at position 7 occurs if POCl₃ exceeds 7 equivalents, necessitating careful stoichiometric control.
-
Aminopyrazole Stability : The 3,4-dimethoxyphenyl substituent reduces aminopyrazole reactivity, requiring prolonged reaction times (12–18 hours) during cyclization.
-
Catalyst Deactivation : In Route 2, residual moisture deactivates Pd(PPh₃)₄, mandating anhydrous conditions .
Chemical Reactions Analysis
5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor, which targets tumor cells selectively
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis, or programmed cell death, in the targeted cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Kinase Inhibition
Key Substituents and Activity
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly impacts biological activity. For example:
- 3,4-Dimethoxyphenyl (Main Compound) : Enhances RET kinase inhibition through water-mediated interactions with residues E775, K758, and D892 .
- 3,4,5-Trimethoxyphenyl (Compound 6m) : Exhibits superior cytotoxicity in cancer cell lines due to increased electron-donating effects, improving π-π stacking with kinase active sites .
- 4-Fluorophenyl (Compound 6p) : Moderate activity, suggesting fluorine’s electronegativity may reduce binding affinity compared to methoxy groups .
Table 1: Substituent Effects on Kinase Inhibition
| Compound | R3 Substituent | Target Kinase | IC₅₀ (μM) | Selectivity (vs. KDR) |
|---|---|---|---|---|
| Main Compound | 3,4-Dimethoxyphenyl | RET | 0.12 | >50-fold |
| 6m | 3,4,5-Trimethoxyphenyl | TTK | 0.08 | N/A |
| 6p | 4-Fluorophenyl | TTK | 0.35 | N/A |
Core Modifications and Bioactivity
Bicyclic Ring Systems
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolotriazine : Pyrazolo[1,5-a]pyrimidines (e.g., main compound) show comparable potency to pyrazolotriazines but superior oral bioavailability due to improved solubility .
- Five-Six vs. Six-Six Membered Cores : Bicyclic cores with five-six membered rings (e.g., main compound) exhibit higher PI3Kδ inhibition than six-six systems (e.g., CDZ 173), attributed to better planarity and H-bond interactions .
Antibacterial Activity
Solubility and Physicochemical Properties
The main compound’s solubility in pH 6.8 buffer is optimized via R2 modifications, likely due to the 3,4-dimethoxyphenyl group’s balance of hydrophobicity and polarity . In contrast, 5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine (CAS 1824286-23-8) has lower solubility (C7H6ClN3O) due to fewer polar groups .
Table 2: Solubility and Molecular Properties
| Compound | Molecular Formula | Solubility (pH 6.8) | LogP |
|---|---|---|---|
| Main Compound | C₁₉H₁₇ClN₄O₂ | 25 μM | 3.2 |
| 5-Chloro-7-methoxy | C₇H₆ClN₃O | 8 μM | 2.8 |
| 5,7-Dimethyl (Compound 6) | C₉H₁₀ClN₃ | 15 μM | 3.5 |
Selectivity for Disease Targets
- RET vs. PI3Kδ Inhibition : The main compound’s 3,4-dimethoxyphenyl group favors RET inhibition, while morpholine-substituted analogs (e.g., 7-(morpholin-4-yl) derivatives) target PI3Kδ for COPD .
- Antibacterial vs. Anticancer Activity : 5,7-Dimethyl derivatives (e.g., Compound 6) prioritize bacterial biofilms, whereas halogenated analogs (e.g., main compound) focus on kinase-driven cancers .
Biological Activity
5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant research findings.
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[1,5-a]pyrimidine core followed by substitution reactions to introduce the chloro and methoxy groups. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various cell lines. The following table summarizes key findings regarding its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 11.70 | CDK2 inhibition |
| MDA-MB-231 (Breast Cancer) | 19.92 | TRKA inhibition |
| RFX 393 (Renal Carcinoma) | 15.00 | Induction of apoptosis and cell cycle arrest |
These results indicate that this compound exhibits potent inhibitory effects on cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical for cancer cell proliferation and survival .
The compound's mechanisms appear to involve:
- Inhibition of Cell Cycle Progression : Studies show that treatment with this compound leads to significant G0–G1 phase arrest in cancer cells. For instance, treated populations increased to 84.36% in G0–G1 phase compared to control groups.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased DNA fragmentation and cell death .
Case Studies
A notable study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be beneficial in clinical settings .
Computational Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins like CDK2 and TRKA. The docking simulations revealed that the compound occupies similar binding sites as established inhibitors such as milciclib and repotrectinib, indicating a potential for high potency in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl derivatives, a widely used method for pyrazolo[1,5-a]pyrimidines . Key parameters include:
- Temperature : Reactions are typically conducted under reflux (80–120°C) in polar aprotic solvents like DMF or ethanol.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., pyridine) conditions may influence regioselectivity .
- Substitution pattern : The 3,4-dimethoxyphenyl group requires protection/deprotection strategies to avoid side reactions during cyclization .
Methodological Tip : Monitor reaction progress via TLC and optimize pH to enhance yields (e.g., neutral pH minimizes decomposition of chloro-substituted intermediates) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : The 3,4-dimethoxyphenyl group shows aromatic protons as doublets (δ 6.7–7.2 ppm) and methoxy singlets (δ ~3.8 ppm). Pyrazolo[1,5-a]pyrimidine protons appear as distinct singlets (e.g., H-2 at δ 8.2–8.5 ppm) .
- ¹³C NMR : The carbonyl carbon (if present) resonates at δ 160–170 ppm, while pyrimidine carbons appear at δ 140–160 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns, such as loss of Cl (m/z −35) .
- IR Spectroscopy : Stretching vibrations for C–Cl (~750 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) are diagnostic .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with CDK2 inhibitors, as pyrazolo[1,5-a]pyrimidines often target kinase pathways .
- Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing interactions. For example:
Q. How to address contradictory data in biological activity studies?
Contradictions may arise from assay conditions or substituent effects:
- Case Study : A compound showed IC₅₀ = 2.1 µM in one study but was inactive in another.
- Resolution : Verify purity (>95% by HPLC) and test under consistent conditions (e.g., serum-free media, 48-h incubation) .
- SAR Analysis : Minor substituent changes (e.g., Cl → CF₃) drastically alter activity. Use molecular docking to predict binding to targets like CDK2 .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular Docking : Simulate interactions with kinase domains (e.g., CDK2 ATP-binding pocket). The 3,4-dimethoxyphenyl group may form π-π stacking with Phe80 .
- QSAR Models : Correlate logP values with cytotoxicity. Derivatives with logP 2.5–3.5 often exhibit optimal membrane permeability .
- DFT Calculations : Predict electronic effects of substituents (e.g., chloro groups increase electrophilicity at C-5) .
Q. How to optimize solubility for in vivo studies?
- Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides) at the 7-position without disrupting the core pharmacophore .
Key Research Findings
- Synthetic Yields : Cyclocondensation with β-ketonitriles achieves ~65–70% yield, while microwave-assisted synthesis reduces time by 50% .
- Biological Potency : Analogues with 3,4-dimethoxyphenyl groups show 10-fold higher CDK2 inhibition than non-substituted derivatives .
- Stability : The compound is stable in PBS (pH 7.4) for 24 h but degrades in acidic conditions (pH < 5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
